molecular formula C14H12N2O2 B3011290 (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one CAS No. 2321342-39-4

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one

Cat. No.: B3011290
CAS No.: 2321342-39-4
M. Wt: 240.262
InChI Key: LKFOEWHEQFVRHQ-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.262. The purity is usually 95%.
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Scientific Research Applications

1. Dual Receptor Ligand Development

A study by Staroń et al. (2019) focused on discovering new compounds active at 5-HT6R, resulting in derivatives like 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol. This compound showed promise as a lead for the development of novel antipsychotic or antidepressant medications with pro-cognitive properties (Staroń et al., 2019).

2. Anti-Inflammatory Applications

Lee et al. (2006) identified 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) as having anti-inflammatory activity through the inhibition of nitric oxide and tumor necrosis factor-alpha production. The study investigated the phase 1 metabolism of FPP-3, revealing its potential as an anti-inflammatory agent (Lee et al., 2006).

3. Molecular Structure Analysis

Research by Rodi et al. (2013) involved investigating the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. This study highlighted the importance of analyzing molecular geometry and intermolecular interactions, contributing to a better understanding of such compounds' physical and chemical properties (Rodi et al., 2013).

4. Electronic Properties for Conductive Materials

A study by Ou et al. (2011) explored the structures and electronic properties of furo[3,4-b]pyridine-based polymers. This research is significant for the development of conducting materials, as it provides insights into bond lengths, bond critical point properties, and energy gaps, crucial for electronic applications (Ou et al., 2011).

5. DNA Intercalative Properties for Anticancer Activity

Jeon et al. (2017) synthesized a novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), which acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound displayed stronger activity and less DNA toxicity than etoposide, a topoisomerase II poison, indicating its potential for anticancer treatment (Jeon et al., 2017).

6. Photocatalytic Synthesis of Functionalized Compounds

Zhang et al. (2017) conducted a study on photoinduced direct oxidative annulation of related compounds. This research is pivotal for developing new synthetic pathways for functionalized compounds, which can have various applications in material science and pharmaceuticals (Zhang et al., 2017).

Properties

IUPAC Name

(E)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(6-5-12-4-2-8-18-12)16-9-11-3-1-7-15-13(11)10-16/h1-8H,9-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFOEWHEQFVRHQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C=CC3=CC=CO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(CN1C(=O)/C=C/C3=CC=CO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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